molecular formula C17H17N3O3 B13252615 N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B13252615
M. Wt: 311.33 g/mol
InChI Key: KZLFHFDODGOXMM-HMMYKYKNSA-N
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Description

N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as hydroxylamine hydrochloride and sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-(hydroxyimino)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoline core and hydroxyimino functionality differentiate it from other benzylated compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(5E)-N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C17H17N3O3/c21-16(18-10-11-5-2-1-3-6-11)13-9-12-14(19-17(13)22)7-4-8-15(12)20-23/h1-3,5-6,9,23H,4,7-8,10H2,(H,18,21)(H,19,22)/b20-15+

InChI Key

KZLFHFDODGOXMM-HMMYKYKNSA-N

Isomeric SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=NO)C1

Origin of Product

United States

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